molecular formula C12H14N4O B2490542 N-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide CAS No. 514856-39-4

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide

Cat. No. B2490542
CAS RN: 514856-39-4
M. Wt: 230.271
InChI Key: BMMWLPQUDGCRRJ-UHFFFAOYSA-N
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Description

"N-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide" is a compound that likely shares structural similarities with pyrazole and pyridine derivatives, which have been extensively studied for their diverse biological activities and chemical properties. Research on similar compounds provides a foundation for understanding the synthesis, structure, and potential applications of the compound .

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions, starting from basic pyrazole or pyridine derivatives. For instance, pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-b]pyridine derivatives have been synthesized through condensation reactions involving pyrazole-5-amine derivatives and activated carbonyl groups, showing the versatility of pyrazole-based compounds in heterocyclic synthesis (Ghaedi et al., 2015; Tamura et al., 1973).

Molecular Structure Analysis

The molecular structure of compounds like "N-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide" can be elucidated through spectroscopic methods, including NMR and X-ray crystallography. These techniques provide detailed insights into the arrangement of atoms and the overall geometry of the molecule, which is crucial for understanding its reactivity and interaction with biological targets.

Chemical Reactions and Properties

Compounds containing pyrazole and pyridine rings are known for participating in various chemical reactions, contributing to their versatility in medicinal chemistry and material science. For example, pyrazolo[3,4-b]pyridines have been utilized in palladium-catalyzed aminocarbonylation reactions, showcasing their reactivity and potential for functionalization (Keating et al., 2021).

Scientific Research Applications

Central Nervous System (CNS) Drug Development

Compounds structurally related to "N-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide" have been investigated for their potential as central nervous system (CNS) agents. For example, a study identified potent and orally available glycine transporter 1 (GlyT1) inhibitors, which are crucial for CNS drug development, highlighting the role of similar compounds in treating CNS disorders (Yamamoto et al., 2016).

Antifungal and Antimicrobial Activities

Several derivatives have shown moderate antifungal activities against phytopathogenic fungi, suggesting their potential application in developing new antifungal agents for agricultural use (Wu et al., 2012). Another study synthesized pyrimidine derivatives, including those structurally related to the query compound, revealing antimicrobial activities that could lead to new therapeutic agents (Rathod & Solanki, 2018).

Material Science and Luminescence

Research has extended into material science, where novel pyrazole derivatives are synthesized for their luminescence properties, which are applicable in creating new materials for optical and electronic devices (Tang et al., 2011).

Nematocidal Evaluation

New derivatives of the pyrazole carboxamide class have demonstrated notable nematocidal activities, providing a foundation for developing novel nematicides to protect crops from nematode infestations (Zhao et al., 2017).

Drug Discovery and Mycobacterial Infections

In drug discovery, related compounds have been explored as inhibitors against Mycobacterium tuberculosis, offering insights into new treatments for tuberculosis, a significant global health challenge (Amaroju et al., 2017).

properties

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-2-16-9-10(7-15-16)6-14-12(17)11-4-3-5-13-8-11/h3-5,7-9H,2,6H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMWLPQUDGCRRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CNC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide

CAS RN

514856-39-4
Record name N-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide
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